

(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine potential biological targets

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Compound of Interest

Compound Name: (2-(2,3-Dimethylphenyl)cyclopropyl)methanamine

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An In-Depth Technical Guide to the Biological Targets of **(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine**

Executive Summary

(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine (ChEMBL ID: CHEMBL1186736) is a conformationally restricted primary amine that serves as a critical pharmacophore in medicinal chemistry. Structurally, it represents a rigidified analog of 2,3-dimethylphenethylamine, where the ethyl chain is incorporated into a cyclopropane ring. This unique scaffold acts as a bioisostere for several established drug classes, most notably melatonin receptor agonists (e.g., Tasimelteon precursors), alpha-2 adrenergic agonists (e.g., Dexmedetomidine analogs), and serotonin 5-HT_{2C} ligands.

This guide analyzes the molecule's potential biological targets based on structure-activity relationship (SAR) principles, bioisosteric replacement strategies, and known pharmacological

profiles of structurally related compounds. It provides a roadmap for researchers to validate these targets through rigorous biochemical and cellular assays.

Structural Analysis & Pharmacophore Modeling

The molecule consists of three distinct pharmacophoric elements:

- **2,3-Dimethylphenyl Group:** A lipophilic, electron-rich aromatic moiety. This specific substitution pattern is highly characteristic of Alpha-2 adrenergic agonists (mimicking the 2,3-dimethylphenyl of Dexmedetomidine) and is a known bioisostere for the dihydrobenzofuran ring found in melatonin agonists like Tasimelteon.
- **Cyclopropane Ring:** Provides rigid conformational control, locking the ethylamine side chain into a specific orientation relative to the phenyl ring. This restricts the rotational freedom seen in flexible phenethylamines, potentially enhancing selectivity.
- **Methanamine (-CH₂-NH₂) Linker:** A primary amine separated from the ring by a methylene spacer. This distinguishes it from tranylcypromine (direct amine attachment) and aligns it more closely with phenethylamine mimics and melatonin analogs (which typically require a spacer, though usually acetylated).

Bioisosteric Relationships

Structural Element	Target Drug Class	Bioisosteric Replacement
2,3-Dimethylphenyl	Melatonin Agonists	Mimics the 2,3-dihydrobenzofuran of Tasimelteon or the naphthalene of Agomelatine.
2,3-Dimethylphenyl	Alpha-2 Agonists	Identical to the 2,3-dimethylphenyl of Dexmedetomidine/Xylazine.
Cyclopropyl-Methanamine	5-HT _{2C} Ligands	Mimics the rigidified ethylamine core of Lorcaserin (benzazepine) or Vabicaserin.
Cyclopropyl-Methanamine	LSD1 Inhibitors	Homolog of Tranylcypromine (2-PCPA), though the spacer alters the mechanism (reversible vs. irreversible).

Primary Biological Targets

Based on the pharmacophore analysis, the following biological targets are prioritized for investigation.

Target Class A: Melatonin Receptors (MT₁ / MT₂)

- **Rationale:** The molecule is the de-acetylated amine precursor or a direct analog of Tasimelteon (Hetlioz). Tasimelteon is an MT₁/MT₂ agonist used for non-24-hour sleep-wake disorder. Its structure is N-[[[(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl]methyl]propanamide.
- **Mechanism:** The 2,3-dimethylphenyl group serves as a hydrophobic anchor in the MT receptor binding pocket (TM3/TM5/TM6 region), mimicking the indole of melatonin.
- **Activity Note:** While the amide (acetyl/propionyl) is typically required for nanomolar MT agonist activity, the free amine often retains micromolar affinity or acts as an antagonist/partial agonist. It is a critical intermediate for synthesizing high-potency agonists.

Target Class B: Alpha-2 Adrenergic Receptors (α_2 -AR)

- Rationale: The 2,3-dimethylphenyl moiety is the "fingerprint" of selective -agonists like Dexmedetomidine and Medetomidine. The cyclopropyl-methanamine tail mimics the imidazole-ethyl side chain of these drugs, positioning the basic nitrogen to interact with Asp113 in TM3.
- Mechanism: Agonism of -ARs (Gi/o-coupled) leads to inhibition of adenylyl cyclase and reduction of cAMP, causing sedation and analgesia.
- Validation Priority: High. The structural overlap is significant.

Target Class C: Serotonin 5-HT_{2C} Receptors

- Rationale: Rigidified phenethylamines are classic scaffolds for 5-HT_{2C} agonists (e.g., Lorcaserin). The cyclopropane ring constrains the side chain in a bioactive conformation similar to the benzazepine ring of Lorcaserin.
- Mechanism: Activation of 5-HT_{2C} (Gq-coupled) stimulates PLC, increasing IP₃ and intracellular Ca²⁺. This pathway is relevant for obesity and antiepileptic drug discovery.

Experimental Validation Protocols

To confirm the biological activity, a hierarchical screening approach is recommended.

Protocol 1: Radioligand Binding Assay (Primary Screen)

Objective: Determine the binding affinity (

) of the molecule for MT₁, MT₂,

, and 5-HT_{2C} receptors.

- Membrane Preparation:

- Use CHO-K1 or HEK293 cells stably expressing human MT₁, MT₂,
or 5-HT_{2C} receptors.
- Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4), centrifuge at 40,000 x g for 20 min.
Resuspend pellets in assay buffer.
- Competition Binding:
 - MT Receptors: Incubate membranes with
-2-Iodomelatonin (0.05 nM) and varying concentrations of the test compound (
to
M).
 - Receptors: Use
-RX821002 (antagonist) or
-UK14304 (agonist).
 - 5-HT_{2C} Receptors: Use
-Mesulergine.
- Incubation: 60 min at 25°C (MT) or 37°C (
/5-HT).
- Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold
buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and
using the Cheng-Prusoff equation.

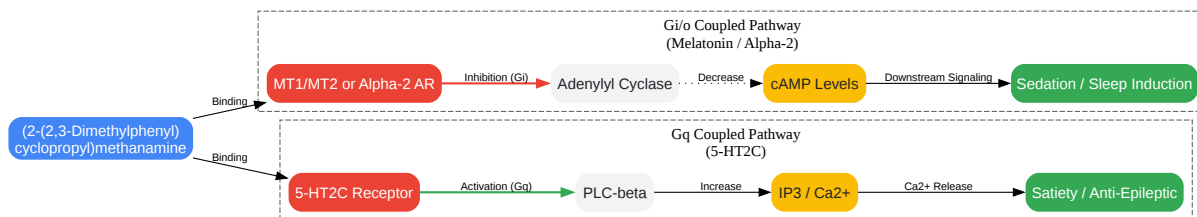
Protocol 2: Functional GTPyS Binding Assay (Gi/o Coupling)

Objective: Differentiate between agonist and antagonist activity for MT and targets.

- Assay Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G subunit. Non-hydrolyzable accumulates in the membrane.
- Procedure:
 - Incubate membranes (10 µg protein) with GDP (10 µM) and (0.1 nM) in assay buffer.
 - Add test compound (agonist mode) or test compound + reference agonist (antagonist mode).
 - Incubate 30 min at 30°C.
 - Filter and count radioactivity.
- Interpretation: An increase in binding >20% over basal indicates agonism. Inhibition of reference agonist response indicates antagonism.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways depending on the primary target engagement (Gi/o vs. Gq).



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Caption: Divergent GPCR signaling pathways potentially activated by the test compound. Left: Gi/o-mediated cAMP reduction (Melatonin/Alpha-2). Right: Gq-mediated Calcium flux (5-HT2C).

Data Presentation & Synthesis

When characterizing this molecule, organize your data into the following comparative matrix to determine selectivity.

Assay Type	Target	Reference Ligand	Expected Outcome (Hypothesis)	Biological Implication
Binding ()	MT ₁ / MT ₂	Melatonin / Tasimelteon	Moderate Affinity (~100-500 nM)	Precursor to potent agonist; potential partial agonist.
Binding ()	-AR	Dexmedetomidine	High Affinity (< 50 nM)	Potent sedative/analgesic potential; requires selectivity check vs .
Binding ()	5-HT _{2C}	Lorcaserin	Moderate Affinity (~100 nM)	Potential off-target liability or dual-action therapeutic.
Functional	cAMP	Forskolin (stimulator)	Inhibition of Forskolin-induced cAMP	Confirms Gi/o agonist activity (MT or).

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